6,7-Dimethoxy-2-methylquinoxaline

Descripción general

Descripción

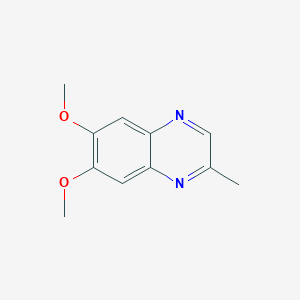

6,7-Dimethoxy-2-methylquinoxaline is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol It is a derivative of quinoxaline, characterized by the presence of two methoxy groups at the 6 and 7 positions and a methyl group at the 2 position on the quinoxaline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-methylquinoxaline typically involves the condensation of appropriate substituted o-phenylenediamines with 1,2-dicarbonyl compounds. One common method includes the reaction of 6,7-dimethoxy-1,2-phenylenediamine with methylglyoxal under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

6,7-Dimethoxy-2-methylquinoxaline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert it to the corresponding dihydroquinoxaline derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups at the available positions on the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Therapeutic Applications

Recent studies have highlighted the therapeutic potential of 6,7-dimethoxy-2-methylquinoxaline in modulating physiological processes.

Muscle Contractility

A notable study investigated the effects of related compounds on smooth muscle contractility. The findings indicated that derivatives similar to this compound could significantly influence calcium currents in smooth muscle tissues by modulating muscarinic acetylcholine receptors and serotonin receptors. Specifically, the compound demonstrated a capacity to reduce the strength of calcium-dependent contractions, suggesting its potential as a therapeutic agent for conditions involving smooth muscle dysfunction .

Table 1: Effects on Smooth Muscle Contractility

| Compound | Concentration (μM) | Effect on Contraction Strength (%) |

|---|---|---|

| This compound | 50 | 31.6% reduction |

| Control | - | Baseline |

Analytical Chemistry Applications

This compound has been utilized as a derivatizing agent in analytical methods for detecting methylglyoxal, a significant metabolite in various biological systems.

Liquid Chromatography

A study detailed the synthesis of this compound for use in a liquid chromatographic fluorimetric assay of methylglyoxal. The compound was synthesized through the derivatization of methylglyoxal with 1,2-diamino-4,5-dimethoxybenzene, resulting in a stable adduct suitable for sensitive detection methods . The purity and effectiveness of this compound make it an essential tool in biochemical assays.

Table 2: Performance in Liquid Chromatography Assays

| Parameter | Value |

|---|---|

| Detection Limit | Low nanomolar |

| Recovery Rate | >95% |

| Stability | High |

Synthetic Organic Chemistry

The compound also serves as an intermediate in the synthesis of various pharmaceuticals and natural products.

Synthesis of Quinoline Derivatives

This compound is a precursor in the synthesis of more complex quinoline derivatives. Its ability to undergo further chemical transformations makes it valuable in developing new drugs and agrochemicals . Recent methodologies have optimized conditions for synthesizing these derivatives using iridium catalysts, showcasing its versatility in organic synthesis.

Table 3: Synthesis Conditions for Quinoline Derivatives

| Catalyst Type | Base | Yield (%) |

|---|---|---|

| Iridium (1 mol%) | Potassium Carbonate | 92% |

| Iridium (1 mol%) | Sodium Carbonate | 82% |

Mecanismo De Acción

The mechanism of action of 6,7-Dimethoxy-2-methylquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In medicinal chemistry, its derivatives are designed to target specific pathways involved in disease processes, such as cancer cell proliferation or viral replication .

Comparación Con Compuestos Similares

Similar Compounds

Quinoxaline: The parent compound, lacking the methoxy and methyl groups.

6,7-Dimethoxyquinoxaline: Similar structure but without the methyl group at the 2 position.

2-Methylquinoxaline: Lacks the methoxy groups at the 6 and 7 positions.

Uniqueness

6,7-Dimethoxy-2-methylquinoxaline is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Actividad Biológica

6,7-Dimethoxy-2-methylquinoxaline (DMQ) is a synthetic compound belonging to the quinoxaline family, characterized by its unique molecular structure (C11H12N2O2) and molecular weight of 204.23 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to explore the biological activity of DMQ, including its mechanisms of action, applications in research, and implications for therapeutic use.

DMQ exhibits several biological activities primarily through its interaction with various biochemical pathways:

- Enzyme Inhibition : DMQ is known to serve as an inhibitor in various enzymatic assays, particularly those involving methylglyoxal (MG), a reactive dicarbonyl compound associated with cellular stress and damage. The compound is utilized in assays that quantify MG levels in biological samples, indicating its role in metabolic studies .

- Glyoxalase System Interaction : The glyoxalase system, which detoxifies MG, is significantly influenced by DMQ. Glyoxalase I and II are key enzymes in this pathway, converting MG into less harmful substances. Studies have demonstrated that DMQ can affect the activity of these enzymes, thereby influencing cellular responses to oxidative stress .

Biological Activities

The biological activities of DMQ can be summarized as follows:

- Antioxidant Properties : DMQ has been implicated in reducing oxidative stress by modulating the glyoxalase system. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) and dicarbonyl stress .

- Anticancer Potential : Preliminary studies suggest that quinoxaline derivatives, including DMQ, may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The exact mechanisms remain under investigation but may involve modulation of cell signaling pathways related to growth and survival .

- Neuroprotective Effects : Research indicates that quinoxaline derivatives may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's disease. The modulation of amyloid precursor protein secretases by quinoxaline compounds suggests a role in reducing amyloid plaque formation .

Case Studies

Several studies have explored the biological activity of DMQ:

- Methylglyoxal Quantification : A study utilized DMQ in a rapid RP HPLC method for quantifying MG in human plasma. The method demonstrated high sensitivity and specificity, highlighting DMQ's utility in biochemical assays related to metabolic disorders .

- Cellular Response to Dicarbonyl Stress : In vitro studies on periodontal ligament fibroblasts (PDLFs) exposed to high glucose concentrations revealed that treatment with DMQ could mitigate the adverse effects of MG accumulation, suggesting a protective role against cellular stress induced by hyperglycemia .

- Pharmacological Investigations : Research into quinoxaline-bisthiazole derivatives indicated that compounds similar to DMQ could act as multitarget-directed ligands for treating Alzheimer's disease, further emphasizing the therapeutic potential of quinoxaline derivatives .

Data Summary

The following table summarizes key findings related to the biological activities and applications of this compound:

Propiedades

IUPAC Name |

6,7-dimethoxy-2-methylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-6-12-8-4-10(14-2)11(15-3)5-9(8)13-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWJSTZPSPZPFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162328 | |

| Record name | 6,7-Dimethoxy-2-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143159-04-0 | |

| Record name | 6,7-Dimethoxy-2-methylquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143159040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxy-2-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 6,7-dimethoxy-2-methylquinoxaline in the described research?

A1: this compound is not described as a target-interacting compound in this research. Instead, it serves as a crucial reagent in a liquid chromatographic fluorimetric assay for quantifying methylglyoxal. [] Essentially, it reacts with methylglyoxal to form a fluorescent derivative, which can then be separated and detected using chromatography.

Q2: Can you elaborate on the analytical method involving this compound mentioned in the research?

A2: The research focuses on developing a liquid chromatographic method with fluorescence detection. this compound is reacted with methylglyoxal, forming a fluorescent product. This product is then separated from other components in the sample using liquid chromatography. The separated product is then detected by a fluorescence detector, allowing for the quantification of methylglyoxal based on the intensity of the fluorescence signal. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.